3-Aminopropyl prop-2-enoate; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

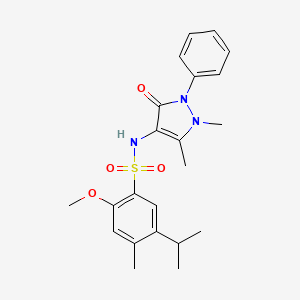

3-Aminopropyl prop-2-enoate; trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a derivative of propenoic acid and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Analytical Chemistry Applications

Trifluoroacetic acid (TFA) is widely used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the analysis of basic compounds and proteins. TFA enhances chromatographic separation by providing symmetrical and narrow peak shapes but can suppress electrospray ionization (ESI) signals. Various studies have explored methods to alleviate this suppression, such as adding acetic or propionic acid to the mobile phase, which can significantly enhance signal sensitivity without compromising chromatographic integrity (Shou & Naidong, 2005). Moreover, the evaluation of different mobile phase additives has shown that formate buffer can be an effective alternative to TFA for the LC-MS analysis of therapeutic proteins, offering improved sensitivity (Bobály et al., 2015).

Synthesis Applications

TFA has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates (Pathak, Madapa, & Batra, 2007). Furthermore, TFA-promoted multicomponent coupling reactions have been developed to synthesize medicinally important N-aryl β-amino alcohol derivatives, showcasing the versatility of TFA in facilitating complex chemical transformations without the need for transition metals (Roy, Baviskar, & Biju, 2015).

Materials Science Applications

In the field of materials science, TFA has been employed in the preparation of anhydrous, conducting membranes based on composites of ionic liquid trifluoroacetic propylamine and polymers. These membranes have been investigated for their ionic conductivity and mechanical strength under elevated temperatures and anhydrous conditions, demonstrating potential applications in energy and environmental technologies (Che, Sun, & He, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Mode of Action

The mode of action of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid involves several chemical reactions. For instance, TFA has been observed to promote trifluoroacetylation at the β position of the pyrrole ring spontaneously. Moreover, TFA can catalyze domino reactions, leading to the formation of complex molecules such as substituted dihydro 2-oxypyroles in a one-pot, four-component synthesis.

Result of Action

Action Environment

properties

IUPAC Name |

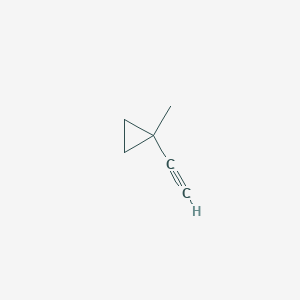

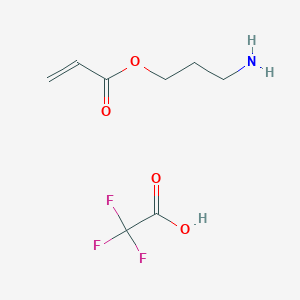

3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKFFAXUGTGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2524058.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)

![3-oxo-N-(3-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2524066.png)

![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)

![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)